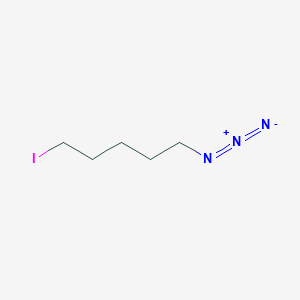
1-Azido-5-iodopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-5-iodopentane is an organic compound with the molecular formula C5H10IN3 It is characterized by the presence of both an azido group (-N3) and an iodine atom attached to a pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-5-iodopentane can be synthesized through a multi-step process involving the conversion of an alcohol to an azide. One common method involves the reaction of 5-iodopentanol with sodium azide in the presence of a solvent such as dimethyl sulfoxide (DMSO). The reaction typically requires the use of triphenylphosphine and imidazole as catalysts .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-5-iodopentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Cycloaddition Reactions:
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include sodium azide, triphenylphosphine, and imidazole in solvents like DMSO.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the cycloaddition of azides with alkynes.
Major Products:
Substitution Reactions: Products include various substituted pentanes depending on the nucleophile used.
Cycloaddition Reactions: The major products are triazoles, which are valuable in medicinal chemistry and materials science.
Scientific Research Applications
1-Azido-5-iodopentane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Azido-5-iodopentane primarily involves its reactivity due to the azido group. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form stable triazoles. This reactivity is harnessed in various applications, including bioorthogonal chemistry, where the azido group can be selectively targeted without interfering with other biological processes .
Comparison with Similar Compounds
- 1-Azido-3-iodopropane
- 1-Azido-4-iodobutane
- 1-Azido-6-iodohexane
Comparison: 1-Azido-5-iodopentane is unique due to its specific chain length and the positioning of the azido and iodine groups. This unique structure allows for specific reactivity patterns and applications that may not be achievable with other similar compounds. For example, the pentane chain length provides an optimal balance between reactivity and stability, making it a versatile building block in organic synthesis .
Properties
CAS No. |
142523-71-5 |
|---|---|
Molecular Formula |
C5H10IN3 |
Molecular Weight |
239.06 g/mol |
IUPAC Name |
1-azido-5-iodopentane |
InChI |
InChI=1S/C5H10IN3/c6-4-2-1-3-5-8-9-7/h1-5H2 |
InChI Key |
DBDTTWIVANTBPM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN=[N+]=[N-])CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















